molecular formula C20H24N2O2 B12162166 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B12162166
M. Wt: 324.4 g/mol
InChI Key: AVUFHUJGRKQEIP-UHFFFAOYSA-N
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Description

N-(bicyclo[221]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a complex organic compound featuring a bicyclic structure and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves multiple steps:

    Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]hept-5-en-2-ylmethyl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.

    Indole Derivative Preparation: The 7-methoxy-1H-indole can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.

    Amide Bond Formation: The final step involves coupling the bicyclic intermediate with the indole derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the Diels-Alder reaction and automated peptide synthesizers for the amide bond formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the carbonyl group in the amide linkage, using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Conversion to the corresponding amine.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide may be studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The indole structure is a common motif in many pharmaceuticals, and the bicyclic structure may impart unique pharmacokinetic properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its rigid bicyclic structure and functionalizable indole ring.

Mechanism of Action

The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its indole moiety, potentially inhibiting or activating specific pathways. The bicyclic structure could enhance binding affinity or selectivity by providing a rigid scaffold that fits well into the active site of a target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)cyclohexanamine
  • Bicyclo[2.2.1]hept-5-en-2-one
  • N-bicyclo[2.2.1]hept-5-en-2-ylmethyl-2,4,6-triisopropylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide stands out due to the presence of both a bicyclic structure and an indole moiety. This combination provides a unique set of chemical properties, such as increased rigidity and potential for diverse functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-(7-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C20H24N2O2/c1-24-18-4-2-3-15-7-9-22(20(15)18)10-8-19(23)21-13-17-12-14-5-6-16(17)11-14/h2-7,9,14,16-17H,8,10-13H2,1H3,(H,21,23)

InChI Key

AVUFHUJGRKQEIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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